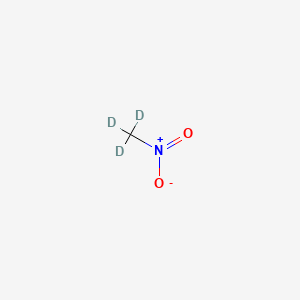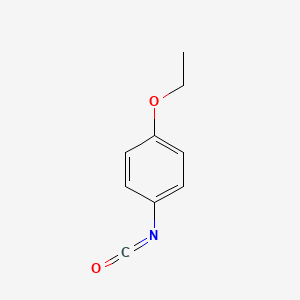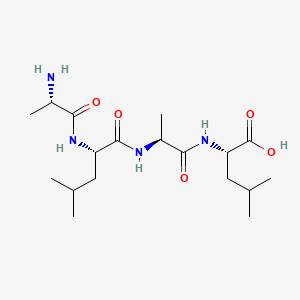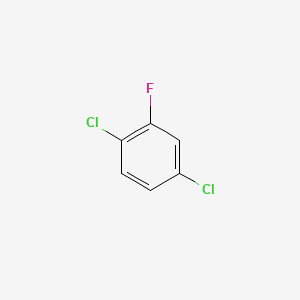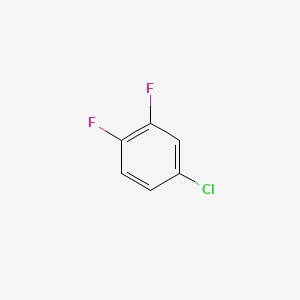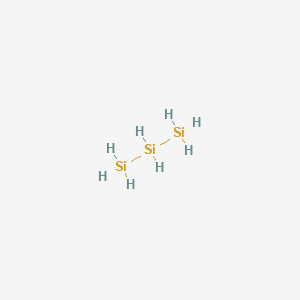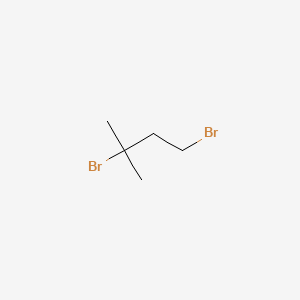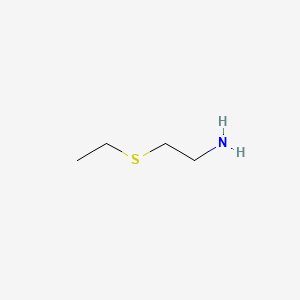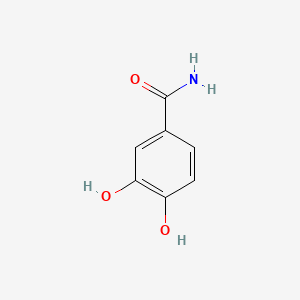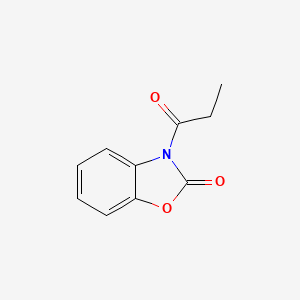
窒化ニオブ
説明
Niobium nitride is a compound composed of niobium and nitrogen, with the chemical formula NbN. It is known for its superconducting properties at low temperatures, around 16 Kelvin. This compound is utilized in various high-tech applications, including detectors for infrared light and superconducting nanowire single-photon detectors.
科学的研究の応用
Niobium nitride has a wide range of scientific research applications:
Superconducting Detectors: Used in superconducting nanowire single-photon detectors for ultra-sensitive detection in quantum key communication, laser ranging, and biological detection.
Infrared Detectors: Utilized in detectors that can sense single photons in the infrared spectrum, important for astronomy and telecommunications.
Photocatalysts: Employed in photocatalysts for the decomposition of water to produce hydrogen gas, supporting electrochemical fuel cells.
Wear-Resistant Coatings: Applied as wear-resistant and biocompatible coatings in various industrial applications.
作用機序
Target of Action
Niobium nitride is a compound that primarily targets the production of superconducting nanowire single-photon detectors (SNSPDs) due to its high superconducting transition temperature and suitable energy gap . It is also used as a catalyst for the electrochemical nitrogen reduction reaction (NRR) .
Mode of Action
Niobium nitride interacts with its targets through various processes. In the production of SNSPDs, the processing parameters used for the preparation of niobium nitride films and the subsequent processing of nanowires have a significant effect on the performance of the SNSPD . As a catalyst for the NRR, niobium nitride exhibits a maximum production rate .
Biochemical Pathways
The biochemical pathways affected by niobium nitride primarily involve the electrochemical nitrogen reduction reaction (NRR). The as-prepared niobium nitride exhibits a maximum production rate of 5.46 × 10−10 mol s−1 cm−2 at −0.6 V vs. RHE, along with an apparent FE of 16.33% at −0.3 V vs. RHE .
Pharmacokinetics
The properties of niobium nitride, such as its high superconducting transition temperature and suitable energy gap, make it an effective material in the production of snspds .
Result of Action
The result of niobium nitride’s action is the production of effective superconducting nanowire single-photon detectors (SNSPDs) . In the context of the NRR, niobium nitride acts as a catalyst, facilitating the reaction and increasing its rate .
Action Environment
The action of niobium nitride can be influenced by environmental factors. For instance, in a three-phase contact environment (water, air, and niobium nitride), oxidation and hydrolytic reactions of niobium nitride result in the formation of “colloidal solutions”, containing Nb2O5 colloidal particles between the tribo-pairs . This highlights the importance of the environment in the action of niobium nitride.
準備方法
Synthetic Routes and Reaction Conditions
Niobium nitride can be synthesized through several methods:
Magnetron Sputtering: This involves the deposition of niobium nitride films onto a substrate using a plasma of argon and nitrogen gases.
Atomic Layer Deposition: This method uses sequential, self-limiting chemical reactions to deposit thin films of niobium nitride.
Chemical Vapor Deposition: In this process, niobium chloride and ammonia gases react at high temperatures to form niobium nitride.
Industrial Production Methods
Industrial production of niobium nitride often involves the solid-gas reaction method, where niobium metal reacts with nitrogen gas at elevated temperatures. Another common method is the urea-glass route , where niobium chloride and urea are annealed at 650°C under a flow of nitrogen gas.
化学反応の分析
Types of Reactions
Niobium nitride undergoes various chemical reactions, including:
Oxidation: Niobium nitride can react with oxygen to form niobium oxide.
Reduction: It can be reduced back to niobium metal under certain conditions.
Substitution: Niobium nitride can participate in substitution reactions where nitrogen atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Often requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Can involve various halides or other reactive gases.
Major Products
Oxidation: Forms niobium oxide.
Reduction: Produces niobium metal.
Substitution: Results in various substituted niobium compounds.
類似化合物との比較
Similar Compounds
- Vanadium nitride
- Tantalum nitride
- Niobium carbide
Uniqueness
Niobium nitride is unique due to its high superconducting transition temperature and its ability to form stable, thin films. Compared to vanadium nitride and tantalum nitride, niobium nitride offers better superconducting properties and is more widely used in superconducting detectors. Niobium carbide, while also a hard material, does not exhibit the same level of superconductivity as niobium nitride.
特性
IUPAC Name |
azanylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJRGWXELQQLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.913 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15963 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24621-21-4 | |
| Record name | Niobium nitride (NbN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24621-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium nitride (NbN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium nitride (NbN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: [] Increasing the deposition temperature of NbN thin films initially decreases their adhesion to silicon substrates up to 200°C, after which the adhesion increases with further temperature increases up to 400°C. This phenomenon is likely due to changes in film stress and interfacial reactions at different temperatures. []
A: [] Increasing the nitrogen flow rate during sputtering deposition of NbN thin films can influence various properties, including adhesion force, surface roughness, and mechanical characteristics like nanohardness and modulus of elasticity. These changes are related to the nitrogen content and resulting microstructure of the deposited films. [, ]
A: Niobium nitride can crystallize in different structures, including cubic (δ-NbN), hexagonal (δ′-NbN, ε-NbN), and others depending on the synthesis conditions. The cubic δ-NbN phase is often desired for its superconducting properties. [, ]
A: X-ray diffraction (XRD) is essential for identifying the crystal structure and phase purity of NbN films. X-ray photoelectron spectroscopy (XPS) can determine the elemental composition and chemical states of niobium and nitrogen in the films. Atomic force microscopy (AFM) provides information about surface morphology, roughness, and mechanical properties at the nanoscale. [, , ]
A: [] The stoichiometry of niobium nitride significantly affects its superconducting properties. Films with a composition close to stoichiometric NbN typically exhibit the highest Tc values. Deviations from the ideal stoichiometry can lead to lower Tc values and broader superconducting transitions. [, ]
A: [] An oxide layer, often niobium oxide (NbOx), can form on the surface of NbN upon exposure to air or during deposition. This oxide layer can impact the electrical and superconducting properties of the NbN film. [, ]
A: NbN possesses a higher critical temperature (Tc) and a larger upper critical magnetic field (Hc2) compared to elemental niobium. These properties make NbN advantageous for superconducting electronics operating at higher temperatures and magnetic fields. [, ]
A: The choice of substrate material can influence the crystallographic orientation, microstructure, and ultimately the properties of the deposited NbN films. Different buffer layers such as TiN, VN, or AlN can be used to tailor the properties of NbN for specific applications. [, ]
A: While the provided articles primarily focus on NbN's superconducting and mechanical properties, NbN has shown potential in catalytic applications, especially in energy storage and conversion technologies. For example, Co-doped NbN porous spheres have been investigated as efficient polysulfide convertors for lithium-sulfur batteries. []
A: [] First-principles pseudopotential calculations have been performed to investigate the structural stability of various NbN phases, including NaCl, NiAs, AsNi, and anti-WC types, as well as substoichiometric compounds. These calculations provide insights into the electronic origin of their mechanical properties and behavior under stress. []
A: [] Doping NbN with elements like cobalt can significantly alter its properties. For instance, Co-doping enhances the conductivity of NbN, making it a more effective polysulfide convertor in lithium-sulfur batteries by facilitating electron transfer processes. []
A: [] NbN thin films can oxidize in ambient conditions, forming a surface oxide layer. This oxidation can impact their electrical and superconducting properties. Passivation layers might be necessary to prevent or minimize oxidation and preserve the desired properties. [, ]
ANone: The provided research articles primarily focus on the fundamental properties and fabrication of NbN. Specific information regarding SHE regulations and responsible practices is not covered in these articles.
ANone: PK/PD and ADME studies are not applicable to NbN as it is an inorganic material primarily used in electronic devices, coatings, and potentially as a catalyst.
A: Yes, numerous alternative materials exist for wear-resistant coatings, including other transition metal nitrides like titanium nitride (TiN), chromium nitride (CrN), and aluminum nitride (AlN). The choice of material depends on the specific application requirements, considering factors like hardness, wear resistance, friction coefficient, and cost. [, ]
ANone: The provided research articles primarily focus on the fundamental properties and fabrication of NbN. Specific information regarding recycling and waste management strategies is not covered in these articles.
A: Research on NbN thin films relies on advanced deposition techniques like magnetron sputtering and atomic layer deposition (ALD), along with characterization tools like XRD, XPS, and AFM. Access to well-equipped cleanrooms and specialized facilities for material synthesis and analysis is essential for efficient research in this field. [, ]
A: Research on NbN has evolved significantly since its discovery. Early studies focused on its superconducting properties and potential applications in electronics. Over the years, research has expanded to explore its properties as a hard coating material and, more recently, its potential in catalysis and energy storage applications. The development of advanced deposition techniques has been crucial in advancing the field and enabling the fabrication of high-quality NbN thin films with tailored properties. [, ]
A: The study of NbN requires expertise from various disciplines, including materials science, physics, chemistry, and engineering. Collaborations between researchers with expertise in thin film deposition, materials characterization, and device fabrication are essential for advancing the understanding and applications of this versatile material. The integration of NbN with other materials, such as in superconducting electronics and energy storage devices, further highlights the importance of interdisciplinary research and collaboration in this field. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


